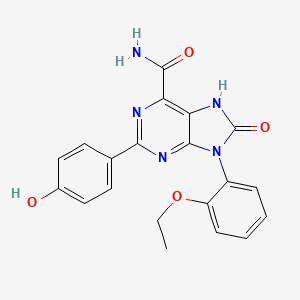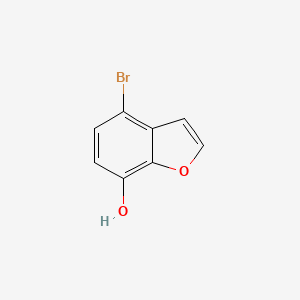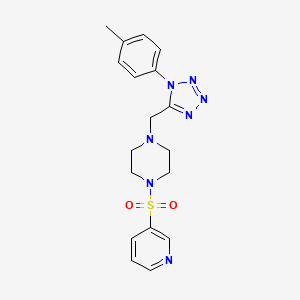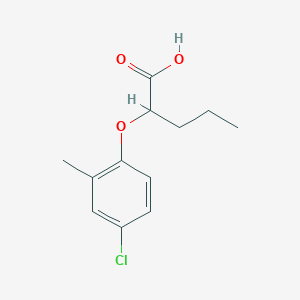
2-(4-Chloro-2-methylphenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-Chloro-2-methylphenoxy)pentanoic acid is a chemical entity that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can offer insights into the chemical behavior and properties of similar structures. For instance, the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids has been reported, which are constituents of marine toxins and have relevance in the field of antitumor antibiotics . Additionally, the crystal structure of a related compound with a chloro-methylpentanoyloxy group has been described, providing information on the molecular arrangement and potential interactions of such compounds .
Synthesis Analysis
The synthesis of related compounds involves stereoselective methods, as demonstrated in the production of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid . The process includes crotylboration of N-Boc-l-alaninal, which allows for the assignment of specific stereochemistry to the resulting amino acid. This method indicates that similar stereoselective approaches could potentially be applied to the synthesis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid, although the exact synthesis pathway for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of a compound closely related to 2-(4-Chloro-2-methylphenoxy)pentanoic acid has been elucidated through crystallography . The compound crystallizes in the triclinic system and exhibits a P1 space group. The detailed cell parameters and the arrangement of molecules within the crystal provide a basis for understanding how similar compounds might interact at the molecular level. This information is crucial for predicting the behavior of 2-(4-Chloro-2-methylphenoxy)pentanoic acid in various environments.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 2-(4-Chloro-2-methylphenoxy)pentanoic acid, the synthesis and structural analysis of related compounds suggest that such molecules could participate in a range of chemical reactions. The presence of functional groups such as the chloro-methylphenoxy moiety and the pentanoic acid group indicates potential reactivity with nucleophiles and electrophiles, as well as the possibility for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-2-methylphenoxy)pentanoic acid can be inferred from the properties of structurally similar compounds. For example, the crystallographic analysis provides insights into the solid-state properties, such as molecular dimensions and packing arrangements . These properties are essential for understanding the compound's behavior in different phases and can influence its solubility, melting point, and other physicochemical characteristics. The stereochemistry of related compounds also plays a role in determining their physical properties and interactions with biological systems .
Scientific Research Applications
Soil Sorption and Environmental Fate
Research on phenoxy herbicides, including compounds similar to 2-(4-Chloro-2-methylphenoxy)pentanoic acid, has focused on their sorption to soil and organic matter, which plays a critical role in determining their environmental fate. Werner, Garratt, and Pigott (2012) compiled data indicating that soil organic matter and iron oxides are significant sorbents for these herbicides, suggesting their persistence and mobility in the environment are influenced by soil composition, particularly pH, organic carbon content, and iron oxide content (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Removal
The pesticide industry's wastewater, containing phenoxy acid compounds, poses a challenge for treatment due to the variety of toxic pollutants. Goodwin et al. (2018) highlighted the effectiveness of combining biological processes and granular activated carbon in removing these compounds from wastewater, thus preventing their entry into natural water bodies and reducing their environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Environmental and Health Safety Concerns
The genotoxic potential of chloro-methylphenoxyacetic acids has been a subject of research, with studies such as Elliott (2005) demonstrating that compounds like MCPA (a chloro-methylphenoxyacetic acid) do not exhibit genotoxicity in vivo, which is consistent with their lack of carcinogenicity in animal models. This research is crucial for assessing the safety of these compounds for both human health and the environment (Elliott, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-11(12(14)15)16-10-6-5-9(13)7-8(10)2/h5-7,11H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGAUZWQHJWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)

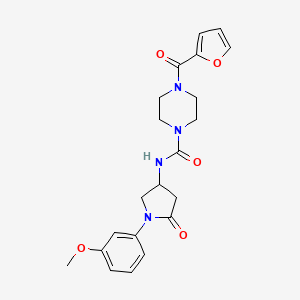

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)
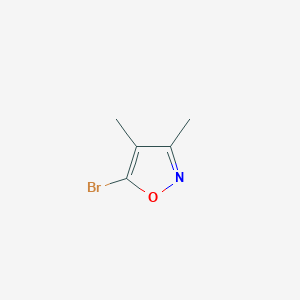
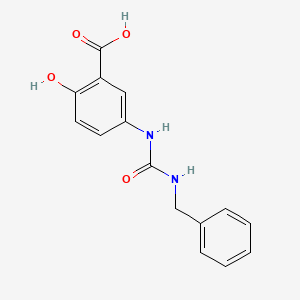
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

